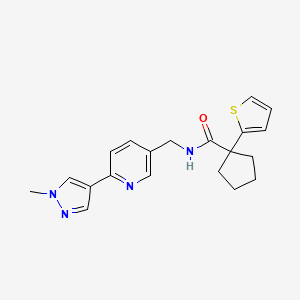
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Biological Evaluation
Thioxopyrimidine and Pyrazolopyrimidines in Heterocyclic Synthesis
Research has explored the synthesis of novel derivatives incorporating thioxopyrimidine and pyrazolopyrimidines, demonstrating the versatility of these compounds in heterocyclic chemistry. These derivatives have shown potential in antimicrobial and anticancer activities, highlighting their significance in medicinal chemistry and drug design (Ho & Suen, 2013), (Rahmouni et al., 2016).
Pyridine and Fused Pyridine Derivatives
Studies on pyridine and fused pyridine derivatives starting from specific pyridine-carbonitriles have shown these compounds to exhibit antimicrobial and antioxidant activities. This research underscores the potential of pyridine-based compounds in developing new therapeutic agents with significant biological activities (Flefel et al., 2018).
CDK2 Inhibitors for Anticancer Activity
The discovery of pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors showcases the application of these compounds in cancer research. These inhibitors demonstrate promising anti-proliferative activity against various cancer cell lines, offering insights into novel cancer therapies (Abdel-Rahman et al., 2021).
Molecular Docking and QSAR Studies
Molecular Docking and QSAR Models
The synthesis and evaluation of pyrazolopyridines for their biological activities, including anticancer, anti-5-lipoxygenase, and antioxidant properties, are complemented by molecular docking and QSAR studies. These studies help in understanding the interaction mechanisms of these compounds with biological targets, facilitating the design of more potent and selective therapeutic agents (Alam et al., 2016).
Antimicrobial and Antioxidant Applications
Antimicrobial and Antioxidant Activities
Research into pyrazole, thiazole, and pyridine derivatives, including studies on their synthesis and biological evaluation, has highlighted their antimicrobial and antioxidant capabilities. These findings suggest the potential of such compounds in addressing infectious diseases and oxidative stress-related conditions (Mohareb et al., 2004), (El‐Borai et al., 2013).
properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-24-14-16(13-23-24)17-7-6-15(11-21-17)12-22-19(25)20(8-2-3-9-20)18-5-4-10-26-18/h4-7,10-11,13-14H,2-3,8-9,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGMITDTIKRHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

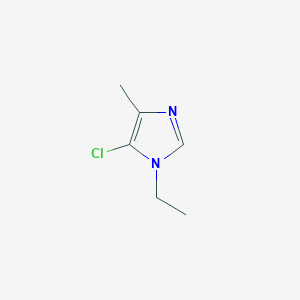
![N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2662442.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2662445.png)

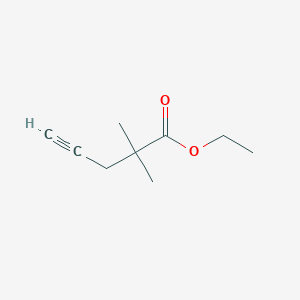
![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B2662451.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662452.png)

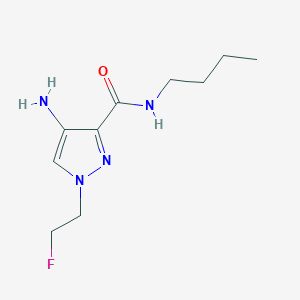
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2662460.png)
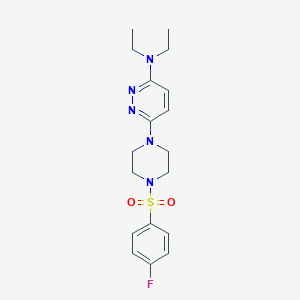
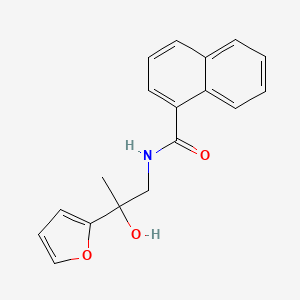
![2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2662463.png)
![3-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2662464.png)